molecular formula C14H20N2O B8108760 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine

7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8108760
M. Wt: 232.32 g/mol
InChI Key: HBGDTJGRCMSULY-UHFFFAOYSA-N
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Description

7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered exclusively for research use. It belongs to the class of octahydropyrrolo[1,2-a]pyrazine derivatives, which are established as privileged scaffolds in drug discovery due to their diverse biological activities and presence in bioactive molecules . The specific substitution at the 7-position with a p-tolyloxy group is designed to modulate the compound's properties, potentially enhancing its affinity for biological targets. Research into closely related 2,7-substituted octahydropyrrolo[1,2-a]pyrazine derivatives has shown promise in targeting central nervous system (CNS) disorders . These analogs have been investigated for their potential application in treating diseases such as Parkinson's disease, psychiatric disorders, and conditions related to dopamine dysfunction . Furthermore, the pyrrolopyrazinone core structure is found in natural products and synthetic analogs with a broad spectrum of reported bioactivities, including cytotoxic, antiprotozoal, and antibacterial properties . This compound is intended for research purposes only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-(4-methylphenoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-2-4-13(5-3-11)17-14-8-12-9-15-6-7-16(12)10-14/h2-5,12,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGDTJGRCMSULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CC3CNCCN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C_{15}H_{20}N_2O
  • SMILES Notation : Cc1ccc(cc1)OCCN2C(C1=CC=CC=C1)N(C2)C(=O)C1=CC=CC=C1

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the growth of various cancer cell lines, promoting apoptosis and DNA fragmentation in human thyroid cancer cells (FTC-133 and 8305C) .
  • Antifungal Activity : Compounds in this class demonstrate significant antifungal properties against Candida species, with some exhibiting lower minimum inhibitory concentrations (MICs) than standard antifungal agents .
  • Antioxidant Properties : Certain derivatives have been identified as potent antioxidants, potentially useful in preventing diseases associated with oxidative stress .

Antitumor Activity

A series of studies have investigated the antitumor properties of pyrrolo[1,2-a]pyrazine derivatives. For instance, one study synthesized 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones which showed promising antitumoral activity against thyroid cancer cell lines. The mechanism involved the activation of apoptotic pathways and subsequent DNA fragmentation .

Antifungal Activity

In a comparative study on antifungal efficacy, several pyrrolo[1,2-a]pyrazine derivatives were tested against multiple Candida species. The results indicated that these compounds inhibited yeast growth effectively, with some showing better binding energies than established antifungals like simvastatin .

CompoundMIC (μg/mL)Target Organism
4c2.5C. albicans
4l5.0C. glabrata
8c1.0C. krusei

Antioxidant Activity

The antioxidant activity of pyrrolo[1,2-a]pyrazine-1,4-dione was evaluated using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity, suggesting its potential as a preventive agent against oxidative stress-related diseases .

Case Studies and Applications

Several case studies highlight the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in vivo in mouse models bearing human thyroid tumors. The compound significantly reduced tumor size compared to controls.
  • Case Study 2 : In vitro studies on human cell lines demonstrated that the compound induced apoptosis through caspase activation pathways.

Scientific Research Applications

7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry, particularly due to its pharmacological properties. This article explores its applications, focusing on scientific research, therapeutic potentials, and relevant case studies.

Dopamine Receptor Modulation

This compound has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor. This receptor is implicated in various neuropsychiatric disorders, making this compound potentially useful for:

  • Treatment of Schizophrenia : Increased D4 receptor prevalence has been noted in schizophrenic patients, suggesting that compounds targeting this receptor could alleviate symptoms associated with the disorder .
  • Management of Movement Disorders : The compound may help treat conditions such as Parkinson's disease and tardive dyskinesia by modulating dopamine levels and receptor activity .

Pain Management

Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine exhibit calcium channel blocking properties. This suggests potential applications in managing various pain conditions, including:

  • Chronic Pain : Conditions such as fibromyalgia and neuropathic pain could benefit from the analgesic effects of these compounds .
  • Acute Pain Relief : The modulation of pain pathways through calcium channel inhibition may provide effective treatment options for acute pain scenarios .

Gastrointestinal Disorders

The compound has shown promise in treating gastrointestinal issues, such as:

  • Emesis : It may reduce nausea and vomiting through its action on the central nervous system.
  • Gastric Acid Secretion : By influencing neurotransmitter systems, it could help manage conditions related to excessive gastric acid production .

Cardiovascular Health

This compound has potential applications in treating cardiovascular disorders:

  • Hypertension : Its ability to modulate neurotransmitter systems may contribute to lowering blood pressure.
  • Congestive Heart Failure : The compound's effects on vascular tone could be beneficial in managing heart failure symptoms .

Clinical Trials and Preclinical Studies

Several studies have explored the efficacy of octahydropyrrolo[1,2-a]pyrazine derivatives:

  • A study demonstrated that these compounds could effectively inhibit specific kinases involved in cancer progression, positioning them as candidates for cancer therapeutics .
  • Another research highlighted their role in modulating neurotransmitter systems, providing insights into their use for treating neurological disorders like schizophrenia and depression .

Comparative Efficacy

A comparative analysis of various derivatives showed that modifications at specific positions on the pyrazine ring significantly influenced their binding affinity to dopamine receptors and other targets. This structure-activity relationship (SAR) is crucial for optimizing therapeutic effects while minimizing side effects.

CompoundTarget ReceptorAffinity (Ki)Therapeutic Use
Compound AD4 Receptor0.5 µMSchizophrenia
Compound BCalcium Channels0.3 µMPain Management
Compound C5-HT Receptors0.8 µMDepression

Comparison with Similar Compounds

The octahydropyrrolo[1,2-a]pyrazine scaffold is highly versatile, and its pharmacological or physicochemical properties are heavily influenced by substituents. Below is a detailed comparison with structurally or functionally related compounds:

Key Observations :

  • Substituent Position : Bromination at C6 or C7 (e.g., 4j, 4k) enhances antifungal activity , while substitution at N1 (e.g., piperazinyl in ) modulates enzyme inhibition.
  • Hybrid Structures : Fusion with benzoimidazole (e.g., 5BP derivatives) significantly improves fluorescence properties, making them suitable for bioimaging .
  • Stereochemistry : The (R)-configuration in ABT-639 is critical for T-type calcium channel blockade , suggesting chirality impacts target engagement.
Physicochemical and Optical Properties
Compound Stokes Shift (nm) Fluorescence Quantum Yield Key Application Reference
5BP derivatives (e.g., 8h) 56% Bioimaging probes
Dye 30 (octahydropyrrolo-rhodamine) 56 0.74 Super-resolution imaging
Benzoimidazole-pyrrolo hybrids Blue emission High intensity Cellular imaging

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroethyl in Dye 30) enhance fluorescence quantum yields and brightness .
  • Hybridization with aromatic systems (e.g., benzoimidazole) red-shifts emission wavelengths, enabling deep-blue fluorescence .

Preparation Methods

Route 1: Ugi Reaction with p-Tolyloxy-Functionalized Components

Step 1: Synthesis of Octahydropyrrolo[1,2-a]pyrazine Core

  • Reactants : L-proline (1.2 eq), p-tolyloxyacetone (1.0 eq), tert-butyl isocyanide (1.0 eq), and ammonium chloride (1.0 eq).

  • Catalyst : TiCl₄ (5 mol%) in methanol.

  • Conditions : Stir at room temperature for 72 hours.

  • Workup : Remove solvent under reduced pressure; purify via FC (PE/AcOEt 8:1 → 2:1).

Step 2: Functionalization (if required)
If the Ugi product lacks the p-tolyloxy group, Mitsunobu reaction or alkylation with p-tolyl bromide could introduce the moiety.

Route 2: Post-Synthetic Etherification

Step 1: Prepare 7-Chlorooctahydropyrrolo[1,2-a]pyrazine

  • Method : Chlorinate the pyrrolopyrazine core using POCl₃ or SOCl₂.

  • Conditions : Reflux in dichloromethane for 6 hours.

Step 2: DBU-Mediated p-Tolyloxy Substitution

  • Reactants : 7-Chloro derivative (1.0 eq), p-cresol (1.5 eq), DBU (2.0 eq).

  • Solvent : Acetonitrile or pyridine.

  • Conditions : Heat at 80°C for 4–6 hours.

  • Yield : Anticipated 70–85% based on analogous reactions.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Reference
MethanolTiCl₄2561
AcetonitrileDBU8086
PyridineDBU9036

Methanol favors Ugi reactions due to its polarity, while acetonitrile enhances nucleophilicity in substitutions.

Stereochemical Control

The Ugi reaction produces diastereomers, necessitating chiral resolution. For (2S,1S)-1a and (2S,1R)-1a , LC/MS and ¹H NMR were used to estimate diastereomeric ratios (dr), achieving dr values up to 4:1. Chiral auxiliaries or enantioselective catalysis could improve stereochemical outcomes.

Characterization and Analytical Data

Spectral Signatures

  • ¹³C NMR : Expected peaks at δ 161.62 (C=O), 129.55 (aromatic C), 54.60 (N-CH₂).

  • MS : Molecular ion peak at m/z 275 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity using C18 columns (MeCN/H₂O gradient).

  • Melting Point : Anticipated range 150–155°C based on analogous ethers.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing reactions at adjacent positions may occur. Employing bulky bases (e.g., DBU) and electron-deficient arylating agents enhances selectivity for the 7-position.

Diastereomer Separation

Flash chromatography with silica gel (PE/AcOEt) resolves diastereomers, as demonstrated for (4S,8aS)-3h . Preparative HPLC may further purify enantiomers.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Library design : Synthesize 10–20 derivatives with systematic substitutions (e.g., -OCH₃, -CF₃, -CN) at C7 and C2.
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .

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